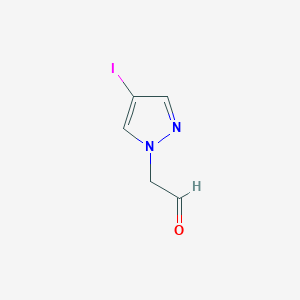

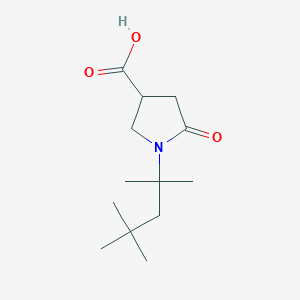

![molecular formula C9H9N3O2 B1327118 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-87-5](/img/structure/B1327118.png)

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing both pyrazole and pyrimidine ring systems. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been a subject of interest in several studies. A high regioselective method for synthesizing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids was developed using ultrasonication, which is a novel approach to facilitate the reaction of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid at room temperature . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent through a palladium-catalyzed C-C coupling step . These methods highlight the advancements in the synthesis of pyrazolopyrimidine derivatives, which could be relevant for the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been elucidated using various techniques, including X-ray crystallography. For instance, the structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was determined by X-ray crystallography, revealing the presence of hydrogen-bonded rings and π-π stacking dimers in the crystal . These structural features are crucial for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo a variety of chemical reactions. One study described the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate, leading to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Another study reported the synthesis of pyrazolo[4',3':4,5]pyrido[2,3-d]pyrimidine derivatives through a non-concerted [4+1] cycloaddition pathway . These reactions demonstrate the reactivity of the pyrazolopyrimidine core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrazolopyrimidine core can significantly affect the compound's solubility, stability, and reactivity. For example, the introduction of a carboxylic acid group can enhance the compound's solubility in polar solvents and provide an additional site for chemical reactions . The crystallographic analysis provides insights into the solid-state properties, such as the unit cell parameters and the nature of intermolecular interactions .

科学的研究の応用

Synthesis and Chemical Structure

- Parallel Synthesis : A protocol for synthesizing 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides, which may include derivatives of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, demonstrates its use in creating a diverse compound library (Ahmetaj et al., 2013).

- Regioselective Synthesis : Research on 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides offers insights into selective synthesis processes involving similar compounds (Drev et al., 2014).

- Crystallographic Analysis : An X-ray crystallography study of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one provides valuable data on the molecular and crystal structure, which is relevant for understanding similar compounds (Borbulevych, 2010).

Biological Activities and Potential Applications

- Antimicrobial Activity : Some pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial agents, offering insights into the biological applications of similar compounds (Abdallah & Elgemeie, 2022).

- Anticancer Properties : Research has demonstrated the effectiveness of certain pyrazolo[1,5-a]pyrimidines in inhibiting cancer cell proliferation, suggesting similar potential for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives (Hassan et al., 2017).

- Enzymatic Evaluation : Derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities, indicating a broad spectrum of potential pharmacological uses (Hassan et al., 2022).

Safety And Hazards

特性

IUPAC Name |

2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKMCMDEDYQECW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

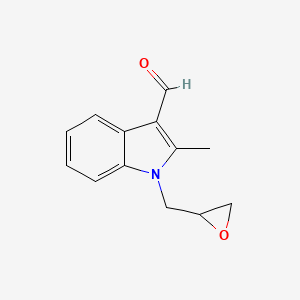

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

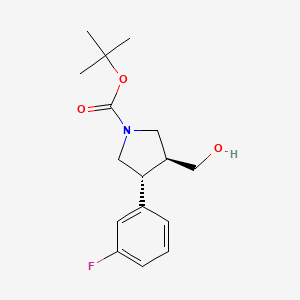

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

acetic acid](/img/structure/B1327064.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)